3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid
Description
3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and ethoxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid structure
Properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-2-20-12-3-4-13(14(16)8-12)9-5-10(15(18)19)7-11(17)6-9/h3-8,17H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVJXCMKKZHZCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691676 | |
| Record name | 2'-Chloro-4'-ethoxy-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-98-6 | |
| Record name | 2'-Chloro-4'-ethoxy-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Esterification: Formation of an ester group.
Hydrolysis: Conversion of the ester to a carboxylic acid.
Industrial Production Methods: Industrial production often involves optimizing these steps to increase yield and reduce costs. For example, using a one-pot synthesis method can streamline the process by combining multiple steps into a single reaction vessel, thus reducing the need for intermediate purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
- 2-Chloro-4-ethoxyphenylboronic acid
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 4-(2-Chloro-4-ethoxyphenyl)-3-methylbenzoic acid
Comparison: 3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, combined with a hydroxybenzoic acid structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
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